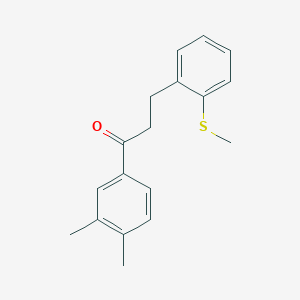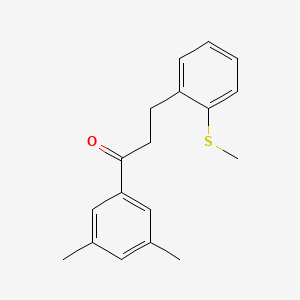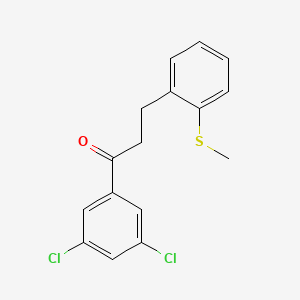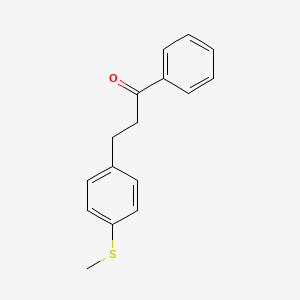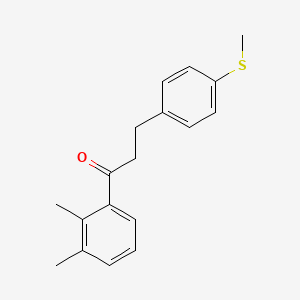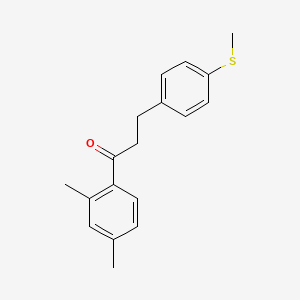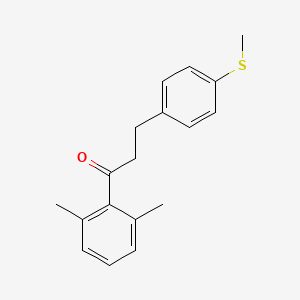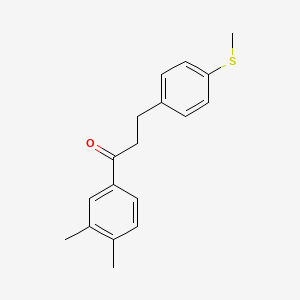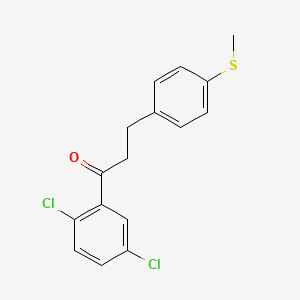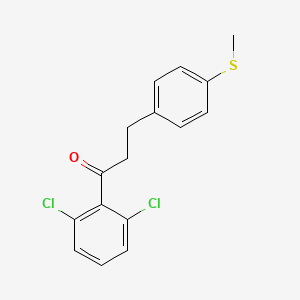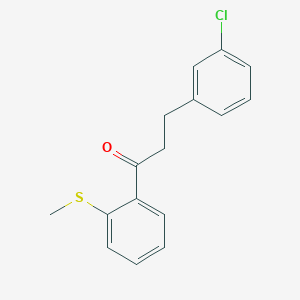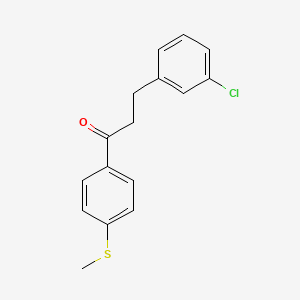![molecular formula C18H17F3O B1360625 3-(2,6-Dimethylphenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one CAS No. 898755-08-3](/img/structure/B1360625.png)
3-(2,6-Dimethylphenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,6-Dimethylphenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one (3-DMP-4-TFM) is a synthetic organic compound of the propanone class, which is widely used in organic synthesis and research. It has been studied for its potential applications in various scientific fields, such as organic chemistry, biochemistry, and pharmacology.
Applications De Recherche Scientifique
Catalysis and Polymerization : Nonsymmetric palladium complexes, including those with 3-(2,6-Dimethylphenyl) and related structures, are efficient catalysts for propene/CO copolymerization, producing flexible, ultrahigh molecular weight polyketone materials (Meier et al., 2003).
Polymer Synthesis : In polymer science, derivatives of 2,6-dimethylphenyl, such as α,ω-bis(2,6-dimethylphenol)-poly(2,6-dimethyl-1,4-phenylene oxide), have been synthesized via phase transfer catalyzed polymerization, offering valuable insights into polymer chain microstructure (Percec & Wang, 1990).
Molecular Structures and Computational Studies : X-ray structures and computational studies of cathinones, including 1-(3,4-dimethylphenyl) derivatives, provide valuable information about the geometry and electronic spectra of these compounds (Nycz et al., 2011).
Organometallic Chemistry : Studies on organometallics like Nickel(II) and Palladium(II) diimine complexes with 2,6-diphenyl aniline moieties, including 2,6-dimethylphenyl, have contributed to understanding olefin polymerization catalysts (Schmid et al., 2001).
Crystallography : Crystallographic studies of molecules like 3,5-dichloro-4-methoxy-2,6-dimethylphenyl and related compounds help in understanding molecular interactions and hydrogen bonding in crystalline structures (Jasinski et al., 2007).
Sulfides and Sulfones Synthesis : Research into aryl 1-(2,6-dimethylphenyl) derivatives has led to the development of new sulfides and sulfones, expanding knowledge in heterocyclic chemistry (Egolf & Bilder, 1994).
Copolymerization Studies : Studies on copolymerizations of 2,6-dimethylphenol with related compounds have advanced understanding of telechelic polymers and their molecular properties (Wei et al., 1991).
Olefin Oligomerization : Heterogeneous complexes of nickel MCM-41 with ligands including 2,6-dimethylphenyl have applications in olefin oligomerization, crucial in catalytic processes (Rossetto et al., 2015).
Chemical Synthesis : Methods like trifluoromethylation at the α-position of unsaturated ketones involving 2,6-dimethylphenyl have been explored, contributing to the synthesis of trifluoromethylated compounds (Sato et al., 2006).
Spectroelectrochemical Properties : Synthesis and investigation of peripherally substituted phthalocyanine bearing 3-(4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)propan-1-ol have revealed important spectroelectrochemical properties, informing fields like electrochemical technologies (Kamiloğlu et al., 2018).
Propriétés
IUPAC Name |
3-(2,6-dimethylphenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3O/c1-12-4-3-5-13(2)16(12)10-11-17(22)14-6-8-15(9-7-14)18(19,20)21/h3-9H,10-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRHLHJWNCMOSFP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CCC(=O)C2=CC=C(C=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60644803 |
Source


|
| Record name | 3-(2,6-Dimethylphenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60644803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,6-Dimethylphenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one | |
CAS RN |
898755-08-3 |
Source


|
| Record name | 3-(2,6-Dimethylphenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60644803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

